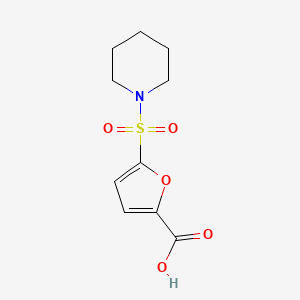

5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-piperidin-1-ylsulfonylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c12-10(13)8-4-5-9(16-8)17(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZIFBTLPDVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid, a molecule of interest for researchers in drug discovery and development. The synthesis is presented as a two-step process, commencing with the readily available starting material, furan-2-carboxylic acid. This document is intended for an audience of trained chemists and assumes a laboratory setting with appropriate safety measures.

Introduction and Strategic Overview

5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is a bifunctional molecule incorporating a furan core, a carboxylic acid, and a piperidine sulfonamide. The furan scaffold is a common motif in medicinal chemistry, and the sulfonamide group is a well-established pharmacophore. The synthetic strategy hinges on a two-step sequence: electrophilic chlorosulfonation of the furan ring, followed by nucleophilic substitution with piperidine.

The electron-rich nature of the furan ring makes it susceptible to electrophilic aromatic substitution. The primary challenge is to control the regioselectivity of the sulfonation. While the carboxylic acid group is a deactivating meta-director in benzene chemistry, the oxygen heteroatom of the furan ring is a powerful ortho-para director (specifically, directing to the 5-position relative to the oxygen). This electronic preference, combined with steric hindrance at the 3-position, strongly favors the introduction of the bulky chlorosulfonyl group at the 5-position.

The subsequent reaction of the resulting sulfonyl chloride with piperidine is a standard method for the formation of sulfonamides. The nucleophilic nitrogen of piperidine readily attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the desired product.

Overall Synthetic Scheme

The two-step synthesis of 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid from furan-2-carboxylic acid is depicted below.

Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.

Part 2: Synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

This procedure describes the formation of the sulfonamide by reacting the intermediate sulfonyl chloride with piperidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (assuming 100% yield from Part 1) | Moles |

| 5-(Chlorosulfonyl)furan-2-carboxylic acid | 210.6 | ~9.4 g | 0.0446 |

| Piperidine | 85.15 | 11.4 g (13.4 mL) | 0.134 (3 eq.) |

| Dichloromethane (DCM) | - | 100 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Dissolution: Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid (~9.4 g, 0.0446 mol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.

-

Addition of Piperidine: To the stirred solution, add piperidine (13.4 mL, 0.134 mol, 3 equivalents) dropwise at room temperature. A precipitate may form.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL) to remove excess piperidine.

-

Wash the organic layer with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

13.5-12.5 (br s, 1H, COOH)

-

7.4-7.2 (d, 1H, furan-H)

-

7.1-6.9 (d, 1H, furan-H)

-

3.2-3.0 (m, 4H, piperidine-CH₂)

-

1.7-1.5 (m, 6H, piperidine-CH₂)

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

160-158 (C=O, carboxylic acid)

-

155-153 (C-SO₂, furan)

-

148-146 (C-COOH, furan)

-

120-118 (CH, furan)

-

115-113 (CH, furan)

-

48-46 (CH₂, piperidine)

-

26-24 (CH₂, piperidine)

-

24-22 (CH₂, piperidine)

-

-

FT-IR (KBr, cm⁻¹):

-

3300-2500 (br, O-H stretch of carboxylic acid)

-

~1700 (s, C=O stretch of carboxylic acid)

-

~1340 and ~1160 (s, asymmetric and symmetric SO₂ stretch)

-

~1580, ~1480 (furan ring stretches)

-

Safety and Handling

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and safety goggles.

-

Piperidine is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated area.

-

The reactions described should be carried out by trained personnel. A thorough risk assessment should be conducted before starting any experimental work.

References

- El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 3714-3720.

- Obafemi, C. A., & Onigbinde, A. O. (1991). Synthesis of 5-chlorosulfonyl-2-hydroxybenzoic acid.

- Pawar, S. J., & Piste, K. P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

An In-depth Technical Guide to the Synthesis of Furan-2-Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a cornerstone in heterocyclic chemistry, serving as a vital structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its derivatives, particularly furan-2-carboxylic acid and its esters, are of paramount importance in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their role as precursors in the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of the principal synthetic routes to furan-2-carboxylic acid derivatives, delving into the mechanistic underpinnings of these transformations and offering practical, field-proven experimental protocols.

Foundational Synthetic Strategies for the Furan Core

The construction of the furan ring can be approached through several classic and modern synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Furan Synthesis

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and versatile methods for preparing substituted furans from 1,4-dicarbonyl compounds.[1][4] This acid-catalyzed cyclization and dehydration is highly adaptable, accommodating a wide range of substituents, including hydrogen, alkyl, aryl, and ester groups.[1]

Mechanism and Causality: The reaction proceeds through the protonation of one carbonyl group, which increases its electrophilicity. The second carbonyl group then tautomerizes to its enol form, which acts as the nucleophile. The rate-determining step is the intramolecular attack of the enol oxygen on the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate.[1][5] Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the aromatic furan ring.[1][5] The choice of an acid catalyst is critical; protic acids like HCl and H₂SO₄ are common, but Lewis acids such as ZnBr₂ or dehydrating agents like P₂O₅ can also be employed, particularly for sensitive substrates.[1][5]

Caption: The reaction mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This modern variation offers accelerated reaction times and often proceeds without the need for a strong acid catalyst.[1]

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).[1]

-

Add 3 mL of ethanol/water (1:1 ratio) as the solvent.[1]

-

If required for a specific substrate, add a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution).[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120 °C) for 10-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the vial to room temperature.

-

Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation.

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another cornerstone method, involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][7] This reaction is particularly useful for accessing furan-3-carboxylates when a β-ketoester like ethyl acetoacetate is used as the dicarbonyl component.[6]

Mechanism and Causality: The reaction is initiated by the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a base, forming a nucleophilic enolate.[6][8] This enolate then attacks the α-carbon of the α-halo ketone in a classic SN2 reaction, displacing the halide.[6] The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the substituted furan.[6] The choice of base is crucial; mild bases like pyridine or triethylamine are often preferred to prevent the hydrolysis of ester groups.[6][8]

Caption: The reaction mechanism of the Feist-Benary furan synthesis.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol is a classic example of the Feist-Benary reaction.[6]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol.[6]

-

Add a mild base, such as pyridine (1.2 equivalents).

-

Slowly add chloroacetone (1.0 equivalent) to the mixture.[6]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.[6]

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.[6]

| Condition | Reactants | Base | Solvent | Temperature | Yield |

| A | Ethyl acetoacetate, Chloroacetone | Pyridine | Ethanol | Reflux | ~65-75% |

| B | Acetylacetone, Bromoacetone | Triethylamine | DMF | 80 °C | ~70-80% |

| C | Ethyl benzoylacetate, Phenacyl bromide | NaOEt | Ethanol | Room Temp | ~60-70% |

| Table 1: Representative conditions for the Feist-Benary synthesis. Yields are approximate and can vary based on specific substrate and scale. |

Synthesis of Furan-2-Carboxylic Acid from Furfural

Furfural, a bio-renewable platform chemical derived from lignocellulosic biomass, is the most common starting material for the industrial production of furan-2-carboxylic acid (also known as 2-furoic acid).[9][10]

The Cannizzaro Reaction

The traditional method for this conversion is the Cannizzaro reaction, which involves the base-induced disproportionation of furfural (an aldehyde with no α-hydrogens) into 2-furoic acid and furfuryl alcohol. While robust, this method is limited to a 50% theoretical yield for the desired carboxylic acid.

Catalytic Oxidation of Furfural

Modern approaches focus on the direct catalytic oxidation of furfural, offering higher yields and more environmentally benign conditions.[10] These methods can be broadly classified into homogeneous and heterogeneous catalysis.

Heterogeneous Catalysis: This is a rapidly advancing field, with a focus on developing stable and reusable catalysts.[10]

-

Gold-Based Catalysts: Gold nanoparticles, often in combination with other metals like palladium, supported on materials such as hydrotalcite (Au/HT) or magnesium hydroxide (AuPd/Mg(OH)₂), have demonstrated high selectivity and activity for the oxidation of furfural to furoic acid using molecular oxygen as the oxidant in an aqueous medium.[9][10][11] A 95% yield of furoic acid can be achieved at 110 °C in water with an Au/HT catalyst.[9]

-

Ruthenium-Based Catalysts: Supported ruthenium catalysts, such as 5 wt% Ru on carbon (Ru/C), are also highly effective for the aqueous phase aerobic oxidation of furfural.[12] In the presence of a base like Na₂CO₃ and under oxygen pressure, yields of up to 83% have been reported.[12]

Experimental Protocol: Oxidation of Furfural using Ru/C

-

To a high-pressure reactor, add a 0.5 wt% aqueous solution of furfural (30 mL).[12]

-

Add 0.05 g of 5 wt% Ru/C catalyst and 0.0827 g of Na₂CO₃.[12]

-

Seal the reactor, purge with oxygen, and then pressurize to 10 bar with O₂.[12]

-

Heat the mixture to 110 °C and stir for 8 hours.[12]

-

After the reaction, cool the reactor to room temperature and carefully vent the oxygen.

-

Filter the catalyst from the reaction mixture.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a low pH (around 2-3) to precipitate the furan-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Catalyst | Oxidant | Base | Solvent | Temp (°C) | Pressure (bar O₂) | Conversion (%) | Yield (%) |

| Au/HT | O₂ | None | Water | 110 | Atmospheric | 100 | 95 |

| 5 wt% Ru/C | O₂ | Na₂CO₃ | Water | 110 | 10 | 96 | 83 |

| 1% AuPd/Mg(OH)₂ | O₂ | NaOH | Water | 60 | Atmospheric | High | High |

| Table 2: Comparison of heterogeneous catalysts for furfural oxidation to 2-furoic acid.[9][11][12] |

Derivatization of Furan-2-Carboxylic Acid

Once synthesized, furan-2-carboxylic acid is a versatile intermediate for a wide range of derivatives with applications in pharmaceuticals and materials science.[13][14]

Esterification

Standard esterification procedures, such as Fischer esterification with an alcohol under acidic catalysis, can be employed. For substrates with low solubility, conversion to the acid chloride followed by reaction with an alcohol is a common alternative. A particularly effective method for esterifying furan-2,5-dicarboxylic acid involves refluxing in neat methanol with trimethylsilyl chloride (TMSCl) as a promoter.[15]

Amide Formation

Furan-2-carboxamides are readily prepared by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI), followed by reaction with a primary or secondary amine.[16] This method is efficient and proceeds under mild conditions, making it suitable for complex and sensitive molecules.[16]

Further Ring Functionalization: Carboxylation to Furan-2,5-dicarboxylic Acid (FDCA)

Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based monomer for the production of high-performance polymers like polyethylene furanoate (PEF).[14][17] A direct synthesis route involves the carboxylation of furan-2-carboxylic acid.

Mechanism and Causality: This transformation can be achieved by generating a dianion of furan-2-carboxylic acid using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[15][18] LDA regioselectively deprotonates the C-5 position of the furan ring.[15] Quenching this dianion with carbon dioxide (as dry ice or CO₂ gas) introduces a second carboxyl group at the 5-position.[15][18] The choice of base is critical; while LDA provides high regioselectivity for the 5-position, other strong bases like n-butyllithium can lead to mixtures of regioisomers.[15]

Caption: Synthesis of FDCA via carboxylation of furan-2-carboxylic acid.

Conclusion

The synthesis of furan-2-carboxylic acid and its derivatives is a mature yet continually evolving field. Classical methods like the Paal-Knorr and Feist-Benary syntheses provide robust and reliable access to a diverse range of substituted furans.[19] Concurrently, the development of highly efficient catalytic systems for the oxidation of bio-renewable furfural represents a significant advancement towards more sustainable chemical manufacturing. The versatility of the furan-2-carboxylic acid scaffold ensures its continued importance as a key building block in the development of novel pharmaceuticals and advanced materials, making a thorough understanding of these synthetic methodologies essential for researchers in the field.[20]

References

-

Paal–Knorr synthesis. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Feist-Benary synthesis of furan. (n.d.). Química Organica.org. Retrieved January 20, 2026, from [Link]

-

A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (n.d.). Retrieved January 20, 2026, from [Link]

- GB2188927A - Oxidation of furfural to 2-furoic acid. (n.d.). Google Patents.

-

Synthesis of Furans – Recent Advances | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved January 20, 2026, from [Link]

-

Feist–Benary synthesis. (2023, July 22). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Furan Derivatives: Synthesis, Applications, and Research | Algor Cards. (n.d.). Algor Education. Retrieved January 20, 2026, from [Link]

-

Paal‐Knorr synthetic methods for substituted furans using either... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. (2018). Catalysis Science & Technology, 8(12), 3049-3058. [Link]

-

Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry. (2021, November 26). YouTube. Retrieved January 20, 2026, from [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

A New Method for the Synthesis of Furan Derivatives. (2006). Synthetic Communications, 36(19), 2841-2846. [Link]

-

Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst. (2022). ACS Sustainable Chemistry & Engineering, 10(26), 8429-8440. [Link]

-

Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. (2023). ACS Applied Materials & Interfaces, 15(40), 47345-47355. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2022). ChemistryOpen, 11(11), e202200142. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ARKIVOC, 2013(4), 405-412. [Link]

-

Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2020). ACS Omega, 5(1), 517-525. [Link]

-

New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

-

RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. (2020). E3S Web of Conferences, 169, 01011. [Link]

-

An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. (2023). Green Chemistry, 25(17), 6758-6767. [Link]

-

2-Furancarboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube. Retrieved January 20, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5), 1169-1176. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. shokubai.org [shokubai.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chempoint.com [chempoint.com]

- 14. sarchemlabs.com [sarchemlabs.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. quod.lib.umich.edu [quod.lib.umich.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid: A Novel Scaffold for Drug Discovery

Disclaimer: 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is a novel chemical entity. This technical guide is a scientifically informed projection of its chemical properties, synthesis, and potential applications, based on established principles of organic chemistry and the known characteristics of its constituent structural motifs. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.

Introduction: Unveiling a Promising Heterocyclic Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid emerges as a molecule of considerable interest, integrating three key structural features: a furan-2-carboxylic acid core, a sulfonamide linker, and a piperidine moiety. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, valued for its ability to engage in various intermolecular interactions.[1][2][3][4] The sulfonamide group is a classic pharmacophore, renowned for its presence in a wide array of therapeutic agents, where it often plays a crucial role in binding to biological targets.[5] The piperidine ring, a saturated heterocycle, can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, thereby impacting its pharmacokinetic profile.

This guide provides a comprehensive technical overview of this novel compound, from its projected chemical properties and a plausible synthetic route to its potential applications in the realm of drug discovery and development.

Projected Physicochemical and Spectroscopic Properties

A foundational understanding of a compound's physicochemical and spectroscopic characteristics is paramount for its application in a research context. The following properties for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid are predicted based on its chemical structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₅S |

| Molecular Weight | 259.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous basic solutions. |

| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 3-4. |

Predicted Spectroscopic Data

The anticipated spectroscopic data for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid are as follows:

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the furan, piperidine, and carboxylic acid protons. The two furan protons should appear as doublets in the aromatic region (δ 7.0-7.5 ppm). The piperidine protons will likely be observed as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbonyl carbon (~160-170 ppm), the furan ring carbons (~110-160 ppm), and the piperidine ring carbons (~20-50 ppm).

-

IR Spectroscopy: The infrared spectrum is predicted to show characteristic strong absorption bands for the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with predictable fragmentation patterns.

Proposed Synthesis and Purification

The synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid can be logically approached through a two-step sequence starting from the readily available furan-2-carboxylic acid.

Synthetic Workflow Overview

The proposed synthetic strategy involves the chlorosulfonation of furan-2-carboxylic acid to introduce the sulfonyl chloride group at the 5-position, followed by a nucleophilic substitution reaction with piperidine to form the desired sulfonamide.

Caption: Proposed synthetic workflow for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid

This intermediate is commercially available, which would be the preferred starting point for the synthesis. However, a laboratory preparation can be achieved through the chlorosulfonation of furan-2-carboxylic acid.

-

In a fume hood, add furan-2-carboxylic acid to a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

-

Cool the flask in an ice bath.

-

Slowly add an excess of chlorosulfonic acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The solid precipitate of 5-(chlorosulfonyl)furan-2-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

-

Dissolve 5-(chlorosulfonyl)furan-2-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a suitable base, such as triethylamine or pyridine (approximately 2-3 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of piperidine (approximately 1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and piperidine.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

The crude 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid). Recrystallization from an appropriate solvent system can also be employed for further purification.

Potential Applications in Drug Discovery and Development

The unique structural amalgamation within 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid suggests a high potential for biological activity, making it a compelling candidate for various therapeutic areas.

Rationale for Pharmacological Relevance

The furan nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes and receptors.[5] The combination of these two groups in the target molecule could lead to synergistic or novel biological effects. The carboxylic acid provides a key site for ionic interactions or hydrogen bonding with biological targets, while the piperidine ring can be explored for structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.

Caption: Logical connections between the molecular scaffolds and potential therapeutic applications.

Safety, Handling, and Storage

As a novel chemical entity, 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid should be handled with the utmost care in a laboratory setting.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents and bases.

-

Safety: In the absence of specific toxicological data, this compound should be treated as potentially hazardous. A comprehensive Safety Data Sheet (SDS) should be developed and consulted before any handling or use.

Conclusion

5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid represents a promising, yet underexplored, chemical scaffold with significant potential for applications in drug discovery. Its synthesis appears feasible from readily available starting materials, and its structural features suggest a high likelihood of interesting biological activities. This technical guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and therapeutic potential of this novel compound. Further experimental investigation is warranted to validate the proposed synthesis, characterize its properties, and evaluate its biological profile.

References

-

Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

PMC. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. [Link]

-

NIH. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

-

ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

-

BioScience Academic Publishing. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. [Link]

-

BioScience Academic Publishing. (n.d.). Furan Derivatives and Their Role in Pharmaceuticals. [Link]

-

Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. [Link]

-

SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

-

ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

- Google Patents. (n.d.). Process for the preparation of intermediates useful for making (2s,5r)-7-oxo-n-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. biojournals.us [biojournals.us]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

CAS Number: 933735-49-0 Molecular Formula: C₁₀H₁₃NO₅S Molecular Weight: 259.27 g/mol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific data on this molecule is limited, this guide synthesizes information from related furan derivatives, sulfonamides, and piperidine-containing compounds to offer a scientifically grounded perspective on its synthesis, properties, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: A Molecule of Interest

5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid belongs to the class of substituted furan-2-carboxylic acids, which are recognized as important pharmacophores in medicinal chemistry. The furan ring, an electron-rich aromatic heterocycle, is a versatile scaffold found in numerous bioactive compounds.[1][2] The introduction of a piperidine-1-sulfonyl group at the 5-position and a carboxylic acid at the 2-position creates a molecule with a unique combination of structural features that suggest a range of potential pharmacological activities.

The sulfonamide functional group is a cornerstone in drug design, known for its ability to mimic the transition state of amide hydrolysis and to form strong hydrogen bonds with biological targets.[3] This moiety is present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[4] The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, can influence the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.[5]

The strategic combination of these three moieties—furan, sulfonamide, and piperidine—in 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid makes it a compelling candidate for investigation in various therapeutic areas.

Proposed Synthesis and Experimental Workflow

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the sulfonamide bond, leading back to a 5-(chlorosulfonyl)furan-2-carboxylic acid intermediate and piperidine. The sulfonyl chloride can be envisioned as arising from the chlorosulfonation of furan-2-carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available furan-2-carboxylic acid.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid

This step involves the electrophilic chlorosulfonation of furan-2-carboxylic acid. The carboxylic acid group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, electrophilic substitution is still expected to occur preferentially at the 5-position.[6] Chlorosulfonic acid is a powerful reagent for both sulfonation and chlorosulfonation.[7][8]

-

Reagents and Equipment:

-

Furan-2-carboxylic acid

-

Chlorosulfonic acid (excess)

-

Inert solvent (e.g., dichloromethane or chloroform)

-

Round-bottom flask with a magnetic stirrer and a reflux condenser

-

Ice bath

-

Drying tube (calcium chloride)

-

-

Procedure:

-

In a fume hood, dissolve furan-2-carboxylic acid in a minimal amount of dry, inert solvent in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the mixture in an ice bath.

-

Slowly add an excess (e.g., 3-5 equivalents) of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The product, being an acid, may precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chlorosulfonyl)furan-2-carboxylic acid. This intermediate is often used in the next step without extensive purification due to its reactivity.

-

Step 2: Synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

This step is a standard nucleophilic substitution reaction where the amine (piperidine) attacks the electrophilic sulfur of the sulfonyl chloride.

-

Reagents and Equipment:

-

5-(Chlorosulfonyl)furan-2-carboxylic acid (from Step 1)

-

Piperidine (2-3 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Inert solvent (e.g., dichloromethane or THF)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid in a dry, inert solvent in a round-bottom flask and cool in an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of piperidine in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess piperidine and base, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final product, 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid.

-

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the target molecule is not available, we can estimate its properties based on its structural components and data from related compounds.

| Property | Estimated Value | Rationale and References |

| pKa (Carboxylic Acid) | 3.0 - 4.0 | The pKa of furan-2-carboxylic acid is approximately 3.16. The electron-withdrawing sulfonyl group at the 5-position is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid. |

| pKa (Sulfonamide N-H) | 9.0 - 10.5 | Aromatic sulfonamides are generally weak acids.[5][9][10] The piperidine nitrogen is part of the sulfonamide and does not have a basic pKa. |

| logP (Octanol/Water) | 1.5 - 2.5 | Furan-2-carboxylic acid has a logP of around 0.64.[8] The addition of the relatively lipophilic piperidine-sulfonyl group will increase the logP. Aromatic sulfonamides can have a wide range of logP values.[9] |

| Aqueous Solubility | Low to moderate | The presence of the carboxylic acid group will enhance water solubility, especially at physiological pH where it will be deprotonated. However, the overall increase in molecular weight and lipophilicity from the piperidine-sulfonyl moiety may limit solubility.[9] |

Potential Biological Activity and Applications

The structural motifs present in 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid suggest several potential avenues for biological activity.

Antibacterial and Antifungal Activity

Furan derivatives have a long history as antimicrobial agents.[1][2] Furthermore, sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][5] The combination of these two pharmacophores could lead to compounds with potent antibacterial or antifungal properties.

Sources

- 1. Page loading... [guidechem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. globalspec.com [globalspec.com]

- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Multi-Modal Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

Abstract

The unambiguous determination of a novel molecule's chemical structure is the bedrock upon which all subsequent research, development, and therapeutic application rests. For emerging drug candidates, this process is not merely procedural but a critical validation step demanded by regulatory bodies and the scientific community. This in-depth technical guide outlines a comprehensive, field-proven strategy for the definitive structure elucidation of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, a molecule integrating the biologically significant sulfonamide and furan-2-carboxylic acid moieties.[1] We move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and single-crystal X-ray crystallography provides a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust framework for characterizing novel heterocyclic compounds.

Introduction: The Imperative for Unambiguous Characterization

5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is a heterocyclic compound of significant interest, belonging to the sulfonamide class of drugs, which are known for a wide spectrum of antimicrobial and therapeutic activities.[1][2][3] The molecule's architecture, combining a furan carboxylic acid scaffold with a piperidine sulfonyl group, presents a unique structural puzzle. The precise arrangement of these functional groups—the connectivity between the furan ring, the sulfonyl bridge, and the piperidine ring—is critical as it dictates the molecule's three-dimensional shape, reactivity, and ultimately, its interaction with biological targets. Any ambiguity in this structure would compromise the integrity of all subsequent pharmacological and toxicological studies.

Therefore, a multi-technique approach is not just recommended; it is essential. Each analytical method provides a unique piece of the structural puzzle, and their collective data provides a powerful, cross-validating confirmation of the final structure. This guide details the logical workflow, from initial molecular formula confirmation to the ultimate "gold standard" of X-ray crystal structure determination.[4][5]

The Elucidation Strategy: An Integrated Workflow

The core principle of our strategy is orthogonal verification, where insights from one technique are confirmed and expanded upon by another. The workflow is designed to systematically deconstruct the molecule's structure, starting from its elemental composition and proceeding to detailed atomic connectivity and 3D arrangement.

Caption: Overall workflow for the structure elucidation of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

The Rationale for Employing HRMS: Before probing atomic connectivity, we must first confirm the most fundamental property: the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS (typically ESI-TOF) provides the exact mass with high precision (typically <5 ppm error). This precision is crucial because it allows for the unambiguous determination of the elemental composition, distinguishing the target molecule from other potential isomers or byproducts with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Analyze in both positive and negative ion modes to identify the most stable molecular ion. For this compound, the carboxylic acid makes negative mode ([M-H]⁻) a strong candidate, while the piperidine nitrogen could be protonated in positive mode ([M+H]⁺).

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a range of m/z 50-1000.

-

Calibration: Use an internal calibrant or perform post-acquisition calibration to ensure high mass accuracy.

Expected Data: The molecular formula for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is C₁₀H₁₃NO₅S. The expected HRMS data is summarized below.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₅S |

| Monoisotopic Mass | 275.0514 Da |

| Expected [M+H]⁺ Ion | 276.0587 Da |

| Expected [M-H]⁻ Ion | 274.0442 Da |

| Required Mass Accuracy | < 5 ppm |

A measured mass within this accuracy provides the first piece of conclusive evidence, confirming that the synthesized compound has the correct elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

The Rationale for Employing FT-IR: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at these characteristic frequencies. For our target molecule, FT-IR serves to confirm the presence of the critical carboxylic acid, sulfonamide, and furan ring moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform automatic background subtraction and baseline correction.

Expected Data: The FT-IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300-2500 (broad) | O-H stretch (hydrogen-bonded dimer) | Carboxylic Acid[6] |

| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid[6][7] |

| ~1350-1330 (strong) | S=O asymmetric stretch | Sulfonamide[1] |

| ~1170-1150 (strong) | S=O symmetric stretch | Sulfonamide[1][8] |

| ~1580, ~1475 | C=C aromatic ring stretches | Furan Ring |

| ~1250-1210 | C-O stretch | Carboxylic Acid / Furan[6] |

| ~1020 | C-O-C stretch | Furan Ring |

The presence of these characteristic bands provides strong, corroborating evidence for the molecular architecture proposed. The extremely broad O-H stretch is a hallmark of a carboxylic acid dimer.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

The Rationale for Employing NMR: While HRMS confirms the formula and IR identifies the parts, NMR spectroscopy reveals how those parts are connected. It is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] By analyzing the chemical environment of each ¹H and ¹³C nucleus and their through-bond correlations, we can piece together the entire molecular skeleton. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids as it allows observation of the acidic proton).[10]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using pre-defined parameter sets, optimizing acquisition and processing parameters as needed.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δH 2.50 and δC 39.52 ppm).[10]

¹H and ¹³C NMR: The Carbon-Hydrogen Framework

-

¹H NMR provides the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

¹³C NMR reveals the number of unique carbon environments.

Expected Data Summary for ¹H and ¹³C NMR:

| Atom Position(s) | Expected ¹H Shift (δ, ppm) | Multiplicity | Expected ¹³C Shift (δ, ppm) | Assignment Rationale |

| COOH | ~13.0 (broad s) | br s | ~160 | Highly deshielded acidic proton and carbonyl carbon.[11][12] |

| Furan C2 | - | - | ~146 | Quaternary carbon attached to electronegative O and COOH. |

| Furan H3 | ~7.4 | d | ~120 | Furan proton adjacent to the carboxylic acid group.[11] |

| Furan H4 | ~6.8 | d | ~114 | Furan proton adjacent to the sulfonyl group. |

| Furan C5 | - | - | ~150 | Quaternary carbon attached to electronegative O and sulfonyl group. |

| Piperidine Cα | ~3.2 | t or m | ~48 | Carbons adjacent to the sulfonamide nitrogen. |

| Piperidine Cβ | ~1.6 | m | ~25 | |

| Piperidine Cγ | ~1.5 | m | ~23 | Carbons furthest from the nitrogen. |

2D NMR: The Definitive Connectivity Proof

While 1D NMR suggests the framework, 2D NMR proves it.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). We expect to see a correlation between the furan protons H3 and H4, and multiple correlations among the interconnected protons of the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (H3/C3, H4/C4, and all piperidine C-H pairs).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key expected HMBC correlations confirming the connectivity of the molecular fragments.

Key HMBC Correlations for Structure Proof:

-

Furan-Sulfonyl-Piperidine Linkage: Crucially, a correlation from the furan proton H4 to the piperidine Cα carbons provides definitive proof of the 5-position substitution and the connection through the sulfonyl group.

-

Furan-Carboxylic Acid Linkage: A correlation from furan proton H3 to the carbonyl carbon (COOH) confirms the 2-position of the carboxylic acid.

-

Intra-Ring Correlations: Correlations from H3 to C2, C5 and from H4 to C2, C5 will confirm the furan ring assignments.

The combination of these NMR experiments provides an interlocking web of evidence that leaves no doubt about the covalent bonding arrangement of the molecule.

Single-Crystal X-ray Crystallography: The Gold Standard

The Rationale for Employing X-ray Crystallography: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unparalleled, high-resolution picture of the molecule in the solid state.[4] It directly visualizes the atomic positions in three-dimensional space, providing precise measurements of bond lengths, bond angles, and torsional angles.[5] This technique serves as the ultimate arbiter, capable of confirming the connectivity derived from NMR and revealing subtle conformational details and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, resulting in a final model of the atomic positions.[5]

Expected Data: The output is a 3D model of the molecule and a set of crystallographic data.

| Parameter | Expected Information |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Key Bond Lengths (Å) | Confirms S=O, S-N, S-C, C=O, and furan C-O/C-C bond distances, comparing them to known literature values.[13][14] |

| Key Bond Angles (°) | Confirms the geometry around the sulfur (tetrahedral) and furan/carbonyl carbons (trigonal planar). |

| Intermolecular Interactions | Will likely reveal hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. |

Conclusion: A Synthesis of Evidence

The structure elucidation of a novel compound like 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid demands a rigorous and multi-faceted analytical approach. This guide has detailed a logical and self-validating workflow that proceeds from elemental composition (HRMS) to functional group identification (FT-IR), and from detailed connectivity mapping (1D and 2D NMR) to the definitive three-dimensional structure (X-ray crystallography). Each step provides a layer of evidence that is corroborated and strengthened by the next. By following this integrated strategy, researchers can establish the structure of their target molecules with the highest degree of scientific certainty, providing a solid and trustworthy foundation for advancing the compound through the drug discovery and development pipeline.

References

- BenchChem. (2025). Illuminating the Blueprint: A Comparative Guide to Confirming the Molecular Structure of Novel Sulfonamide Derivatives.

-

RSC Publishing. (n.d.). Synthesis, structure elucidation and functionalization of sulfonamide[15]catenanes. Organic Chemistry Frontiers. Available at:

- BenchChem. (2025). Spectroscopic properties of furan and its derivatives.

- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives.

- University of Regensburg. (n.d.). NMR spectroscopy.

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride.

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER....

- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.

- BioScientific Review. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.

- BioScientific Review. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.

- MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches.

- MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.

- NIST WebBook. (n.d.). 2-Furancarboxylic acid.

- BenchChem. (2025). Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide.

- PubChem. (n.d.). 2-Furancarboxylic acid.

- University of Calgary. (n.d.). IR: carboxylic acids.

- ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....

- PMC - NIH. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.umt.edu.pk [journals.umt.edu.pk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mkuniversity.ac.in [mkuniversity.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, structure elucidation and functionalization of sulfonamide [2]catenanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. While this compound is not widely commercialized and public domain spectral data is scarce, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous structures. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Our approach is grounded in scientific first principles to provide a robust framework for the characterization of this and similar novel sulfonamide derivatives.

Introduction and Molecular Overview

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. Spectroscopic techniques provide the most powerful tools for confirming molecular structure, assessing purity, and understanding chemical properties. 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid (Molecular Formula: C₁₀H₁₃NO₅S, Molecular Weight: 259.28 g/mol ) is a heterocyclic compound incorporating three key functional moieties: a furan-2-carboxylic acid, a sulfonamide linker, and a piperidine ring. Each of these components imparts distinct spectroscopic signatures that, when analyzed in concert, provide an unambiguous structural confirmation.

This guide will detail the expected spectroscopic characteristics of the title compound. The causality behind experimental choices and the interpretation of spectral features will be explained from an expert perspective, ensuring a self-validating and authoritative resource for laboratory professionals.

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For a molecule like 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, Electrospray Ionization (ESI) is the preferred method due to the presence of the polar carboxylic acid group, which is readily ionized.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mix).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Analyze in both positive and negative ion modes to maximize information.

-

Positive Mode ([M+H]⁺): The carboxylic acid or sulfonamide nitrogen can be protonated.

-

Negative Mode ([M-H]⁻): The carboxylic acid is highly acidic and will be the primary site of deprotonation.

-

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire full scan mass spectra over a range of m/z 50-500.

-

Tandem MS (MS/MS): Select the precursor ions ([M+H]⁺ and [M-H]⁻) for collision-induced dissociation (CID) to elicit characteristic fragmentation patterns. Vary collision energy to optimize fragmentation.

Predicted Mass Spectrum and Fragmentation Analysis

The high-resolution mass spectrum should confirm the elemental composition (C₁₀H₁₃NO₅S).

-

Expected [M-H]⁻ (Negative Mode): m/z 258.0547 (Calculated for C₁₀H₁₂NO₅S⁻)

-

Expected [M+H]⁺ (Positive Mode): m/z 260.0693 (Calculated for C₁₀H₁₄NO₅S⁺)

Fragmentation Pathways: The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond and characteristic loss of SO₂.[1][2][3]

-

Key Fragmentation (Positive Ion Mode):

-

Loss of SO₂ (64 Da): A common rearrangement-based fragmentation for aromatic sulfonamides leads to the elimination of sulfur dioxide.[2]

-

S-N Bond Cleavage: Scission of the sulfonamide bond can lead to fragments corresponding to the piperidine cation (m/z 84.08) or the furansulfonyl cation.

-

Piperidine Ring Fragmentation: Further fragmentation of the piperidine moiety can occur.

-

Table 1: Predicted Key Mass Spectrometry Fragments

| m/z (Predicted) | Ion Formula | Mode | Description |

|---|---|---|---|

| 260.0693 | [C₁₀H₁₄NO₅S]⁺ | Positive | Protonated Molecular Ion [M+H]⁺ |

| 258.0547 | [C₁₀H₁₂NO₅S]⁻ | Negative | Deprotonated Molecular Ion [M-H]⁻ |

| 214.0638 | [C₁₀H₁₂NO₃S]⁻ | Negative | Loss of CO₂ (44 Da) from [M-H]⁻ |

| 196.0587 | [C₁₀H₁₄NO₃S]⁺ | Positive | Loss of CO₂ (44 Da) from [M+H]⁺ |

| 174.0172 | [C₅H₄O₄S]⁻ | Negative | Fragment from S-N cleavage (Furan-sulfonyl portion) |

| 84.0808 | [C₅H₁₀N]⁺ | Positive | Fragment from S-N cleavage (Piperidine portion) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed as % Transmittance versus Wavenumber (cm⁻¹).

Predicted IR Spectrum Analysis

The IR spectrum of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and sulfonamide groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment | Reference |

|---|---|---|---|---|

| 3300–2500 | Broad, Strong | O–H stretch | Carboxylic Acid (H-bonded dimer) | [5] |

| 2945, 2860 | Medium | C–H stretch | Piperidine CH₂ | |

| 1720–1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (conjugated) | [5] |

| 1350–1310 | Strong | S=O stretch (asymmetric) | Sulfonamide | [6] |

| 1170–1140 | Strong | S=O stretch (symmetric) | Sulfonamide | [6] |

| 1320–1210 | Medium | C–O stretch | Carboxylic Acid | [5] |

| ~1050 | Medium | C–O–C stretch | Furan Ring | |

The most telling feature will be the extremely broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer and will partially obscure the sharper C-H stretching bands.[5] The two strong S=O stretching bands are definitive proof of the sulfonamide group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for detailed structural elucidation in solution, providing information on the connectivity and chemical environment of every ¹H and ¹³C atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable acidic proton is observed.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) spectra to unambiguously assign all signals.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The structure suggests distinct sets of signals for the furan ring protons and the piperidine ring protons.

-

Furan Protons: The furan ring is a 2,5-disubstituted system. The two protons (H-3 and H-4) will appear as doublets due to coupling to each other (³JHH ≈ 3-4 Hz).[7][8] The electron-withdrawing nature of the adjacent carboxylic acid and sulfonyl groups will shift these protons downfield.[9]

-

Piperidine Protons: Due to the chair conformation and potential for restricted rotation around the S-N bond, the piperidine protons may show complex splitting. However, at room temperature, they often appear as three distinct broad multiplets.[10][11] The protons alpha to the nitrogen (H-2'/H-6') will be the most downfield.

-

Carboxylic Acid Proton: This proton is acidic and will appear as a very broad singlet at a high chemical shift (>12 ppm), and its signal will disappear upon addition of D₂O.

Table 3: Predicted ¹H NMR Data

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-11 | ~13.5 | br s | 1H | COOH |

| H-3 | ~7.45 | d | 1H | Furan CH |

| H-4 | ~7.25 | d | 1H | Furan CH |

| H-2', H-6' | ~3.1–3.3 | m | 4H | Piperidine α-CH₂ |

| H-3', H-5' | ~1.6–1.7 | m | 4H | Piperidine β-CH₂ |

| H-4' | ~1.4–1.5 | m | 2H | Piperidine γ-CH₂ |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals, as symmetry in the piperidine ring makes the C-2'/C-6', and C-3'/C-5' pairs chemically equivalent.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.[12]

-

Furan Carbons: Four distinct signals are expected for the furan ring carbons. The carbon bearing the carboxylic acid (C-2) and the carbon bearing the sulfonyl group (C-5) will be significantly downfield.[13]

-

Piperidine Carbons: Three signals are expected for the piperidine ring, with the α-carbons (C-2'/C-6') being the most downfield of the three due to their proximity to the nitrogen atom.[10]

Table 4: Predicted ¹³C NMR Data

| Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-7 | ~159 | Carboxylic Acid C=O |

| C-5 | ~155 | Furan C-SO₂ |

| C-2 | ~148 | Furan C-COOH |

| C-3 | ~122 | Furan CH |

| C-4 | ~115 | Furan CH |

| C-2', C-6' | ~47 | Piperidine α-CH₂ |

| C-3', C-5' | ~25 | Piperidine β-CH₂ |

| C-4' | ~23 | Piperidine γ-CH₂ |

Visualization of Structure and Workflows

Visual aids are critical for understanding molecular structure and experimental processes.

Labeled Molecular Structure

Caption: Labeled structure of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid.

General Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can achieve an unambiguous characterization. The predicted data, based on well-established spectroscopic principles and literature values for analogous structures, serves as a reliable benchmark for scientists working with this molecule or similar chemical scaffolds. Adherence to the detailed protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][1]

-

Sun, W., Wang, Y., & Li, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. [Link][2]

-

Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. [Link][10]

-

Juy, M., et al. (2011). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link][14]

-

Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(4), 1435-1442. [Link][3]

-

Hu, L., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link][15]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link][9]

-

PubChem. (n.d.). 5-Methyl-2-furancarboxylic acid. National Center for Biotechnology Information. [Link][16]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link][6]

-

Barnes, R. B., et al. (1945). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 17(8), 515-520. [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Stack Exchange. [Link][7]

-

Imperial College London. (n.d.). NMR spectroscopy. Ch.imperial. [Link][17]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link][5]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. [Link][12]

-

Bernstein, H. J., & Schneider, W. G. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(10), 1369-1376. [Link][8]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Stenutz. [Link][13]